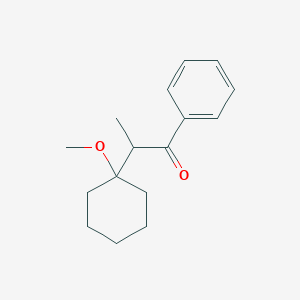![molecular formula C19H17F6N3O2 B12545523 2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} CAS No. 671821-44-6](/img/structure/B12545523.png)
2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of various substituted aryl amines with methyl cyanoacetate under different reaction conditions to yield the desired cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with solvents under controlled heating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)benzamide: This compound has a similar trifluoromethyl group attached to a benzamide structure.
N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide: Another compound with a trifluoromethyl group and a phenylacetamide structure.
Uniqueness
2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
671821-44-6 |
|---|---|
Formule moléculaire |
C19H17F6N3O2 |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
2-[methyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]amino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H17F6N3O2/c1-28(10-16(29)26-14-6-2-4-12(8-14)18(20,21)22)11-17(30)27-15-7-3-5-13(9-15)19(23,24)25/h2-9H,10-11H2,1H3,(H,26,29)(H,27,30) |
Clé InChI |
ZNQMGJOOQTVFAW-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
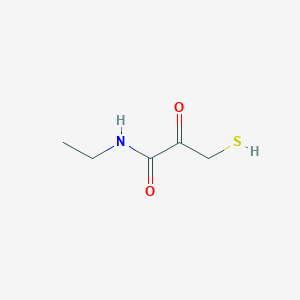
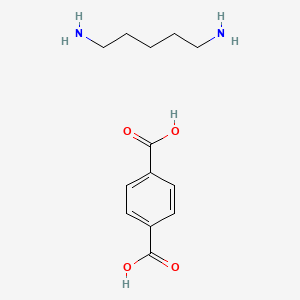
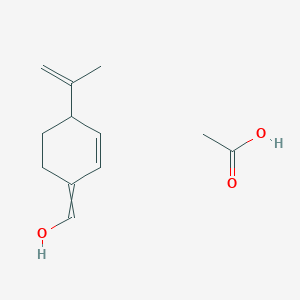
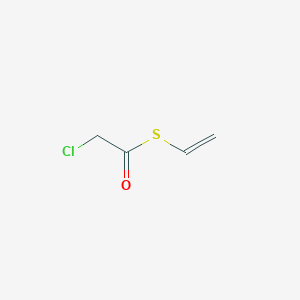
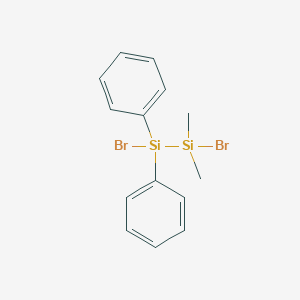


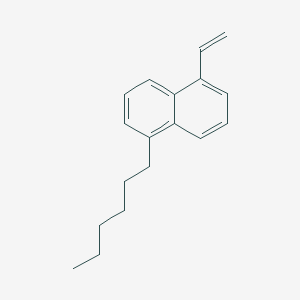
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
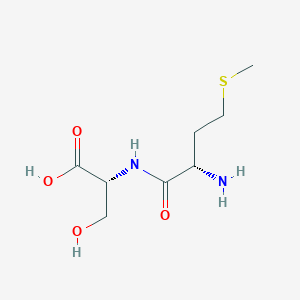
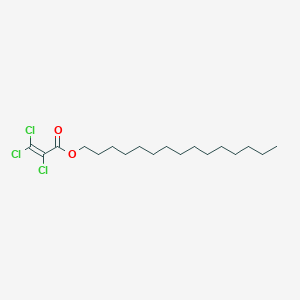
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
